Comprehensive Solubility Profiling of 1-(3,5-Difluorophenyl)ethanol: A Technical Guide
Comprehensive Solubility Profiling of 1-(3,5-Difluorophenyl)ethanol: A Technical Guide
Topic: Solubility Profile of 1-(3,5-Difluorophenyl)ethanol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
1-(3,5-Difluorophenyl)ethanol (CAS: 1245647-49-1 for R-isomer, 872181-59-4 for racemate) is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for kinase inhibitors and chiral resolving agents. Its physicochemical behavior is dominated by the interplay between the lipophilic, electron-withdrawing difluorophenyl ring and the hydrophilic secondary hydroxyl group.
This guide addresses the scarcity of public empirical data for this specific intermediate by establishing a predictive solubility framework and detailing a self-validating experimental protocol . It empowers process chemists to generate high-fidelity solubility curves essential for crystallization design, liquid-liquid extraction, and reaction solvent selection.
Physicochemical Baseline & Structural Analysis
Understanding the molecular architecture is the first step in predicting solubility behavior. The introduction of fluorine atoms at the 3 and 5 positions significantly alters the solvation thermodynamics compared to the non-fluorinated analog, 1-phenylethanol.
Molecular Properties
| Property | Value / Prediction | Impact on Solubility |
| Molecular Formula | C₈H₈F₂O | — |
| Molecular Weight | 158.15 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| Physical State | Liquid or Low-Melting Solid | High solubility likely in most organic solvents; crystallization may require sub-ambient cooling. |
| LogP (Predicted) | ~1.9 – 2.1 | Moderately lipophilic. Prefers organic phases over aqueous. |
| H-Bond Donors | 1 (–OH) | Capable of donating to polar aprotic solvents (DMSO, THF). |
| H-Bond Acceptors | 3 (–OH, 2x –F) | Fluorine acts as a weak acceptor; OH is a strong acceptor. |
The Fluorine Effect
The 3,5-difluoro substitution pattern creates an electron-deficient aromatic ring.
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Pi-Stacking: Enhanced potential for pi-pi stacking interactions with aromatic solvents (Toluene, Xylene).
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Lipophilicity: The C-F bond is highly hydrophobic, decreasing water solubility compared to 1-phenylethanol and increasing affinity for chlorinated and non-polar solvents.
Predicted Solubility Profile
Note: Values below are theoretical estimates based on Structure-Activity Relationships (SAR) of fluorinated benzyl alcohol analogs. Experimental verification is required.
Solvent Class Analysis[1]
Class A: Polar Protic (High Solubility)
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Solvents: Methanol, Ethanol, Isopropanol.[1]
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Mechanism: The hydroxyl group of the solute engages in strong hydrogen bonding with the solvent.
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Expectation: Miscible or extremely high solubility (>500 mg/mL).
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Use Case: Ideal reaction solvents; poor candidates for crystallization yield unless used as the "good" solvent in an anti-solvent process.
Class B: Polar Aprotic (High Solubility)
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Solvents: DMSO, DMF, Acetonitrile, THF.
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Mechanism: Dipole-dipole interactions and H-bond acceptance from the solute's hydroxyl proton.
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Use Case: Reaction media for nucleophilic substitutions; difficult to remove due to high boiling points (DMSO/DMF).
Class C: Non-Polar / Hydrocarbon (Moderate to Low Solubility)
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Solvents: n-Heptane, Hexane, Cyclohexane.[1]
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Mechanism: Weak van der Waals forces. The polar hydroxyl group disfavors these solvents, but the lipophilic fluorinated ring provides some affinity.
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Expectation: Moderate solubility (10–50 mg/mL at 25°C). Steep temperature dependence.
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Use Case: Excellent anti-solvents for crystallization or inducing precipitation.
Class D: Chlorinated & Aromatic (Very High Solubility)
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Solvents: Dichloromethane (DCM), Toluene.
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Mechanism: DCM interacts well with the polarized alcohol; Toluene engages in pi-stacking with the electron-deficient fluorophenyl ring.
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Expectation: Very High (>300 mg/mL).
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Use Case: Extraction solvents (DCM) or reaction solvents (Toluene).
Experimental Protocols: Generating the Data
Since specific literature values are absent, the following protocols must be employed to generate a robust solubility curve (Solubility vs. Temperature).
Automated Gravimetric Method (The Gold Standard)
This method is self-validating as it relies on mass balance rather than optical detection, which can be fouled by oiling out.
Reagents:
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1-(3,5-Difluorophenyl)ethanol (>98% purity).[]
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HPLC-grade solvents (dried over molecular sieves).
Workflow:
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Preparation: Weigh excess solute (~500 mg) into a jacketed glass vessel.
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Addition: Add exactly 2.0 mL of solvent.
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Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours.
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Validation Check: Ensure solid is still present. If clear, add more solid.
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Sampling: Stop stirring and allow settling for 30 mins. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T_eq to prevent crashing out).
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Quantification:
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Transfer a known volume (e.g., 1.0 mL) to a tared vial.
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Evaporate solvent under vacuum/N2 stream.
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Weigh the residue.
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Calculation:
HPLC Quantification Method
For higher precision or when impurity tracking is needed.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. (Gradient: 10% B to 90% B over 10 min).
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Detection: UV at 210 nm (absorption of phenyl ring) and 254 nm.
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Retention Time: Expected ~4-6 min depending on flow rate.
Workflow Visualization
The following diagram outlines the logical flow for determining and modeling solubility.
Caption: Figure 1. Iterative workflow for thermodynamic solubility determination. The "Solid Present" check is a critical self-validation step to ensure saturation.
Thermodynamic Modeling
To interpolate solubility at unmeasured temperatures, experimental data should be fitted to the Modified Apelblat Equation . This is the industry standard for non-ideal solutions.
Equation:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical constants derived from regression analysis.
Interpretation:
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If
is negative and large, dissolution is strongly endothermic (solubility increases sharply with T). -
This model is essential for designing cooling crystallization profiles to maximize yield and control particle size distribution (PSD).
Applications in Process Chemistry
Crystallization Strategy
Given the likely low melting point of 1-(3,5-Difluorophenyl)ethanol, standard cooling crystallization from a single solvent may yield an "oil out" (liquid-liquid phase separation) rather than discrete crystals.
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Recommended Strategy: Anti-Solvent Crystallization.
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Solvent System: Dissolve in minimal Ethanol or Toluene (Good Solvent), then slowly dose n-Heptane (Anti-Solvent) at controlled temperature (0–5°C).
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Why? The non-polar heptane reduces the solvation power of the mixture, forcing the fluorinated alcohol to crystallize.
Extraction (Work-up)
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System: Water / Ethyl Acetate or Water / MTBE.
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Partitioning: The compound will partition almost exclusively into the organic layer (LogP ~2).
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pH Adjustment: Not strictly necessary as the alcohol is not ionizable in standard ranges, but maintaining neutral pH prevents side reactions.
Solvent Selection Logic Diagram
Caption: Figure 2. Decision matrix for solvent selection based on process unit operation.
References
- Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
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Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Source for Apelblat Equation methodology).
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PubChem Database . "1-(3,5-Difluorophenyl)ethanol - Compound Summary". National Center for Biotechnology Information. Link (Source for predicted physicochemical properties).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
